2-Chloro-5-ethynyl-3-methoxypyridine
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Overview
Description
2-Chloro-5-ethynyl-3-methoxypyridine is a chemical compound with the molecular formula C8H6ClNO and a molecular weight of 167.59 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
The synthesis of 2-Chloro-5-ethynyl-3-methoxypyridine typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method is favored for its mild reaction conditions and functional group tolerance. The general synthetic route involves the reaction of 2-chloro-5-iodo-3-methoxypyridine with an ethynylboronic acid or its ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Chemical Reactions Analysis
2-Chloro-5-ethynyl-3-methoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-5-ethynyl-3-methoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its potential bioactivity.
Medicine: It may serve as a precursor for the synthesis of drugs targeting specific biological pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-ethynyl-3-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, while the pyridine ring can engage in π-π interactions with aromatic amino acids. These interactions can alter the function of the target proteins and affect various cellular pathways.
Comparison with Similar Compounds
2-Chloro-5-ethynyl-3-methoxypyridine can be compared with other similar compounds, such as:
2-Chloro-5-methoxypyridine: Lacks the ethynyl group, which limits its reactivity in coupling reactions.
5-Ethynyl-2-methoxypyridine: Lacks the chlorine atom, which affects its ability to undergo substitution reactions.
The presence of both the chlorine and ethynyl groups in this compound makes it a versatile intermediate for various chemical transformations, highlighting its uniqueness.
Properties
Molecular Formula |
C8H6ClNO |
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Molecular Weight |
167.59 g/mol |
IUPAC Name |
2-chloro-5-ethynyl-3-methoxypyridine |
InChI |
InChI=1S/C8H6ClNO/c1-3-6-4-7(11-2)8(9)10-5-6/h1,4-5H,2H3 |
InChI Key |
VBHNYUKXQFCFLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)C#C)Cl |
Origin of Product |
United States |
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